2-Methyl-1,4-oxazepane-4-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-1,4-oxazepane-4-sulfonyl chloride typically involves the reaction of 2-methyl-1,4-oxazepane with sulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Methyl-1,4-oxazepane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1,4-oxazepane-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-oxazepane-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
2-Methyl-1,4-oxazepane-4-sulfonyl chloride can be compared with other similar compounds such as:
1,4-Oxazepane-4-sulfonyl chloride: Similar structure but lacks the methyl group at the 2-position.
Morpholine derivatives: These compounds have a similar ring structure but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific reactivity and the presence of the sulfonyl chloride group, which makes it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H12ClNO3S |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-methyl-1,4-oxazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-6-5-8(12(7,9)10)3-2-4-11-6/h6H,2-5H2,1H3 |
InChI Key |
RRCODHHZPNRBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
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